4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Overview
Description
4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid is a thiophene derivative with a tetrazole ring attached to the thiophene core Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,5-dimethylthiophene-3-carboxylic acid as the starting material.
Tetrazole Formation:
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst and a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into thiophene derivatives with different functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Thiophene Derivatives: Resulting from reduction reactions.
Substituted Tetrazoles: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Mode of Action
Tetrazole derivatives, a group to which this compound belongs, are known to react with various biological targets .
Biochemical Pathways
Tetrazoles are known to interact with various biochemical pathways due to their high electron density .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Result of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects .
Action Environment
Tetrazoles are known to react quickly with acidic chemicals and strong oxidants, generating heat and potentially caustic and toxic fumes .
Biochemical Analysis
Biochemical Properties
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an isosteric replacement for carboxylic acids . The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with various enzymes and proteins in a similar manner. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor by binding to the active site . Additionally, it can form complexes with metal ions, which can influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, its interaction with xanthine oxidase can lead to altered levels of reactive oxygen species (ROS), impacting cellular metabolism and gene expression . Furthermore, the compound’s stability allows it to persist within cells, potentially affecting long-term cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as xanthine oxidase, inhibiting their activity . This inhibition can lead to a decrease in the production of ROS, which are known to play a role in various cellular processes. Additionally, the compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, further influencing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is known for its stability, which allows it to maintain its biochemical activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular functions, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the production of metabolites like uric acid . The compound’s resistance to metabolic degradation allows it to persist within biological systems, affecting metabolic flux and metabolite levels over time .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s stability also allows it to be distributed evenly within tissues, maintaining its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function, allowing it to exert its biochemical effects within specific cellular contexts.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4,5-Dimethylthiophene-3-carboxylic acid: Lacks the tetrazole ring.
2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid: Similar structure but without the methyl groups.
4,5-Dimethyl-2-(1H-imidazol-1-yl)thiophene-3-carboxylic acid: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness: The presence of both the thiophene and tetrazole rings in 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid provides unique chemical properties and biological activities compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-3-9-10-11-12/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXCOZZSUUZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=NN=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653788 | |
Record name | 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146299-25-3 | |
Record name | 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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